molecular formula C10H12N2O2 B3040734 7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 233775-20-7

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B3040734
CAS RN: 233775-20-7
M. Wt: 192.21 g/mol
InChI Key: JGZOPAFCIFAFAR-UHFFFAOYSA-N
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Description

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, or 7-AEBO, is a naturally occurring compound found in some plants, such as maize, wheat, and rye. It is a benzoxazinone derivative and is used as a herbicide and fungicide. It is also used in the synthesis of pharmaceuticals and other compounds. 7-AEBO has several unique properties that make it an interesting and valuable compound for scientific research and laboratory experiments.

Scientific Research Applications

Allelochemical Properties and Agricultural Applications

Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, similar to 7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, have been extensively studied for their allelochemical properties. These compounds, including derivatives like DIBOA and DIMBOA, exhibit a range of biological properties such as phytotoxic, antimicrobial, antifungal, antifeedant, and insecticidal effects. These attributes make them of significant interest in agronomy, particularly as potential natural herbicide models. The ongoing research investigates their degradation, phytotoxicity, and potential agronomic utility, particularly in crop soils and related systems (Macias et al., 2006).

Ecological Role and Bioactivity

Further research on (2H)-1,4-benzoxazin-3(4H)-one compounds has revealed their diverse bioactivities and ecological roles. These compounds, including their derivatives and degradation products, are recognized for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their ecological significance has been highlighted, especially concerning chemical defense mechanisms in plants. The interest in these compounds extends to the development of pharmaceuticals, showcasing the versatility and potential of the benzoxazinone skeleton as a source of bioactive compounds (Macias et al., 2009).

Antimicrobial and Antifungal Applications

Some derivatives of the 1,4-benzoxazin-3(4H)-one class have been synthesized and tested for their antimicrobial activities against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Certain compounds have shown promising activity, especially against Candida albicans, indicating their potential in antimicrobial and antifungal applications (Ozden et al., 2000).

Anticonvulsant Agents

A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, synthesized from 2-amino-5-nitrophenol, were evaluated for their anticonvulsant activities. The maximal electroshock test (MES test) indicated that specific derivatives demonstrated significant potential as anticonvulsant agents, highlighting another therapeutic application of this compound class (Piao et al., 2008).

Herbicide Development

Research on the synthesis of novel herbicides has utilized intermediates similar to 7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one. These intermediates have been instrumental in the development of new herbicides like flumioxazin, demonstrating the utility of this chemical class in agricultural chemistry (Qiang, 2011).

properties

IUPAC Name

7-amino-4-ethyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZOPAFCIFAFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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